molecular formula C18H29N3O2S B6120448 1-cyclopropyl-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone

1-cyclopropyl-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone

Cat. No. B6120448
M. Wt: 351.5 g/mol
InChI Key: GCELGDZXXBWWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopropyl-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized by Pfizer in 1995. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

CP-47,497 exerts its effects by binding to and activating the cannabinoid receptors CB1 and CB2, which are found throughout the body. Activation of these receptors leads to a variety of physiological responses, including pain relief, inflammation reduction, and modulation of neuronal activity.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a number of biochemical and physiological effects, including:
- Analgesia: CP-47,497 has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain.
- Anti-inflammatory: CP-47,497 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
- Neuroprotection: CP-47,497 has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CP-47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using CP-47,497 is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on CP-47,497, including:
- Development of novel analogs: Researchers are exploring the development of novel analogs of CP-47,497 with improved selectivity and potency for the cannabinoid receptors CB1 and CB2.
- Clinical trials: CP-47,497 and its analogs are being evaluated in clinical trials for the treatment of various diseases, including chronic pain and inflammatory disorders.
- Mechanistic studies: Further mechanistic studies are needed to elucidate the precise mechanisms underlying the effects of CP-47,497 on the endocannabinoid system and various physiological processes.

Synthesis Methods

CP-47,497 is synthesized using a multi-step process that involves the condensation of 4-(4-chlorophenyl)thiomorpholine with 1-(cyclopropylmethyl)piperidin-2-one, followed by the addition of 4-(4-methylphenyl)-1-piperidinylcarbonyl chloride. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, and has been used to study the mechanisms underlying these effects.

properties

IUPAC Name

1-cyclopropyl-5-(4-thiomorpholin-4-ylpiperidine-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c22-17-4-1-14(13-21(17)16-2-3-16)18(23)20-7-5-15(6-8-20)19-9-11-24-12-10-19/h14-16H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCELGDZXXBWWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CCC2=O)C(=O)N3CCC(CC3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-5-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-2-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.